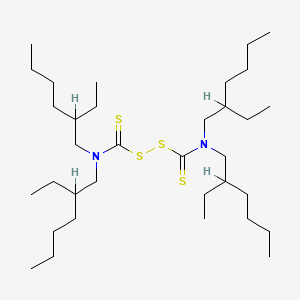

tetrakis(2-ethylhexyl) thiuram disulfide

描述

Tetrakis(2-ethylhexyl) thiuram disulfide is an organic sulfur compound with the chemical formula C34H68N2S4. It is a colorless, transparent liquid with a weak, distinctive odor. This compound is known for its stability in air and water, low volatility, and surface activity .

准备方法

化学反应分析

Tetrakis(2-ethylhexyl) thiuram disulfide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to thiols and other sulfur-containing compounds.

Substitution: It can participate in substitution reactions, where the thiuram disulfide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Vulcanization in Rubber Industry

TOT is widely recognized for its role as a vulcanization accelerator in the rubber industry. It enhances the curing process of rubber compounds, particularly chloroprene rubber, by improving scorch stability and compression set characteristics.

Key Findings:

- A study demonstrated that incorporating 0.3 to 10 parts by weight of TOT into chloroprene rubber significantly improved scorch stability and compression set characteristics compared to traditional accelerators like TMTD (tetramethylthiuram disulfide) .

- The compound has been shown to enhance the physical properties of rubber, making it suitable for high-performance applications such as tires and industrial products .

| Application Area | Effect of TOT | Comparison with Other Accelerators |

|---|---|---|

| Chloroprene Rubber | Improved scorch stability and compression set | Better than TMTD in specific formulations |

| EPDM Rubber | Slower vulcanization rate | Needs optimization for practical use |

Adhesion Promoter in Coatings

TOT serves as an adhesion promoter in paints and coatings, particularly for metal surfaces. Its ability to enhance adhesion leads to improved durability and performance of coated products.

Case Study:

- In a comparative analysis of various adhesion promoters, TOT exhibited superior adhesion properties under humid conditions, making it ideal for outdoor applications where moisture resistance is crucial .

Environmental Impact Studies

Research has also focused on the environmental implications of using TOT in industrial applications. Studies indicate that while TOT is effective as an accelerator, its breakdown products can pose environmental risks.

Key Insights:

作用机制

The mechanism of action of tetrakis(2-ethylhexyl) thiuram disulfide involves its interaction with various molecular targets and pathways. It can act as a sulfur donor in chemical reactions, facilitating the formation of sulfur-containing compounds. Additionally, its surface-active properties enable it to interact with biological membranes and proteins, potentially disrupting their function .

相似化合物的比较

Tetrakis(2-ethylhexyl) thiuram disulfide is unique compared to other thiuram disulfides due to its specific structure and properties. Similar compounds include:

Tetraethylthiuram disulfide: Known for its use as a rubber vulcanizing agent.

Tetramethylthiuram disulfide: Commonly used in agriculture as a fungicide.

Tetrabutylthiuram disulfide: Used in various industrial applications.

These compounds share similar chemical properties but differ in their specific applications and effectiveness in various fields.

生物活性

Tetrakis(2-ethylhexyl) thiuram disulfide (T(2EH)TDS) is a compound primarily recognized for its applications in the rubber industry as a vulcanizing agent. However, its biological activity has garnered attention due to its potential implications in various fields, including toxicology, pharmacology, and environmental science. This article explores the biological activity of T(2EH)TDS, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₃₄H₆₈N₂S₄

- Molecular Weight : 633.177 g/mol

- CAS Number : 37437-21-1

This compound exhibits biological activity primarily through its reactive thiol and disulfide groups. These functional groups can participate in redox reactions, influencing cellular processes such as signaling pathways and protein folding. The compound's ability to form disulfide bonds makes it significant in various biochemical contexts.

Redox Activity

The redox properties of T(2EH)TDS are crucial for its biological interactions. Disulfide bonds can be cleaved under reducing conditions, leading to the release of thiol groups that can further react with other biomolecules. This characteristic is particularly relevant in drug delivery systems where controlled release is desired.

Biological Effects

- Cytotoxicity : Research indicates that T(2EH)TDS exhibits cytotoxic effects on certain cell lines. A study demonstrated that exposure to varying concentrations of T(2EH)TDS resulted in significant cell death in cancerous cells compared to non-cancerous cells, suggesting potential applications in targeted cancer therapies .

- Antimicrobial Activity : Preliminary studies have shown that T(2EH)TDS possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes due to the formation of reactive sulfur species .

- Environmental Toxicology : T(2EH)TDS has been studied for its role as an environmental pollutant, particularly in aquatic ecosystems. Its persistence and bioaccumulation potential raise concerns regarding its ecological impact and toxicity to aquatic organisms .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of T(2EH)TDS on human liver cancer cells (HepG2). The results indicated a dose-dependent increase in cell death, with an IC50 value determined at approximately 50 µM after 24 hours of exposure. This suggests that T(2EH)TDS may serve as a lead compound for developing anticancer agents targeting liver cancer .

Case Study 2: Antimicrobial Efficacy

In another investigation, T(2EH)TDS was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects at concentrations as low as 25 µg/mL, demonstrating potential as a biocide in medical applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₆₈N₂S₄ |

| Molecular Weight | 633.177 g/mol |

| CAS Number | 37437-21-1 |

| IC50 (HepG2 Cells) | ~50 µM |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

属性

IUPAC Name |

bis(2-ethylhexyl)carbamothioylsulfanyl N,N-bis(2-ethylhexyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68N2S4/c1-9-17-21-29(13-5)25-35(26-30(14-6)22-18-10-2)33(37)39-40-34(38)36(27-31(15-7)23-19-11-3)28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEKOFXDMRILGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=S)SSC(=S)N(CC(CC)CCCC)CC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894019 | |

| Record name | Tetrakis(2-ethylhexyl)thiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37437-21-1 | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N′,N′-tetrakis(2-ethylhexyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37437-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperoxydicarbonic diamide (((H2N)C(S))2S2), N,N,N',N'-tetrakis(2-ethylhexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037437211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-ethylhexyl)thiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。